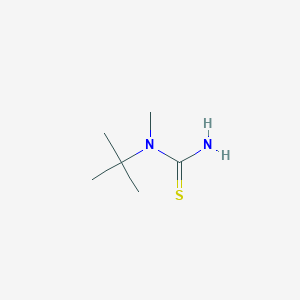
N-tert-Butyl-N-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N-methylthiourea is an organic compound with the molecular formula C6H14N2S It is a thiourea derivative, characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-methylthiourea can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction proceeds as follows:
tert-Butylamine+Methyl isothiocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-N-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N-tert-Butyl-N-methylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N-methylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The tert-butyl and methyl groups influence the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethylthiourea
- N,N’-Diethylthiourea
- N-tert-Butyl-N-ethylthiourea
Uniqueness
N-tert-Butyl-N-methylthiourea is unique due to the presence of both a tert-butyl and a methyl group, which confer distinct steric and electronic properties
Propriétés
Numéro CAS |
731742-74-8 |
|---|---|
Formule moléculaire |
C6H14N2S |
Poids moléculaire |
146.26 g/mol |
Nom IUPAC |
1-tert-butyl-1-methylthiourea |
InChI |
InChI=1S/C6H14N2S/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9) |
Clé InChI |
QZVRRTKNBOTKIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















